3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one
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Overview
Description
3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core with a chloromethyl group and a tetrahydropyran-4-ylmethyl substituent, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the chloromethyl group and the tetrahydropyran-4-ylmethyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Quality control measures, such as chromatography and spectroscopy, are essential to verify the compound’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a wide range of substituted pyridinones.
Scientific Research Applications
3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tetrahydropyran-4-ylmethyl substituent may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one
- 3-(iodomethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one
- 3-(hydroxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one
Uniqueness
Compared to its analogs, 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one is unique due to the reactivity of the chloromethyl group, which allows for diverse chemical modifications. Its combination of a pyridinone core and a tetrahydropyran-4-ylmethyl substituent also provides distinct steric and electronic properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(oxan-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C12H16ClNO2/c13-8-11-2-1-5-14(12(11)15)9-10-3-6-16-7-4-10/h1-2,5,10H,3-4,6-9H2 |
InChI Key |
CEQUPRJEROULLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=CC=C(C2=O)CCl |
Origin of Product |
United States |
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